![molecular formula C11H16ClNO2 B13310503 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13310503.png)
4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of 229.7 g/mol . This compound is characterized by the presence of a chloro group, a hydroxybutan-2-yl group, and an aminomethyl group attached to a phenol ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and 1-hydroxybutan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Formation of Intermediate: The initial reaction between 4-chlorophenol and 1-hydroxybutan-2-amine leads to the formation of an intermediate compound.
Final Product: The intermediate compound undergoes further reactions, such as aminomethylation, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of nucleophiles, such as sodium alkoxides or Grignard reagents, under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted phenols with various functional groups.
科学的研究の応用
4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
類似化合物との比較
Similar Compounds
4-Chloro-2-{[(1-hydroxyethyl)amino]methyl}phenol: Similar structure with a hydroxyethyl group instead of a hydroxybutan-2-yl group.
4-Chloro-2-{[(1-hydroxypropyl)amino]methyl}phenol: Similar structure with a hydroxypropyl group instead of a hydroxybutan-2-yl group.
Uniqueness
4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .
特性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC名 |
4-chloro-2-[(1-hydroxybutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-2-10(7-14)13-6-8-5-9(12)3-4-11(8)15/h3-5,10,13-15H,2,6-7H2,1H3 |
InChIキー |
YGMAKENSWRMOLK-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)NCC1=C(C=CC(=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


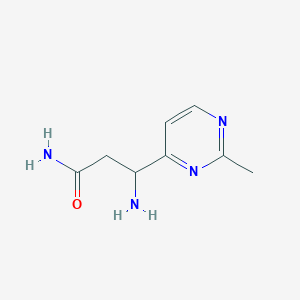
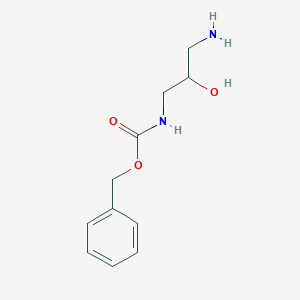

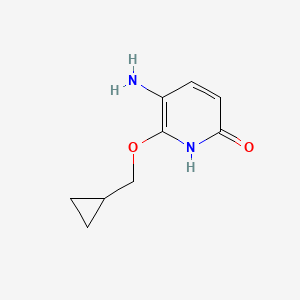
![1,4-Dimethyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13310435.png)

![3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13310447.png)

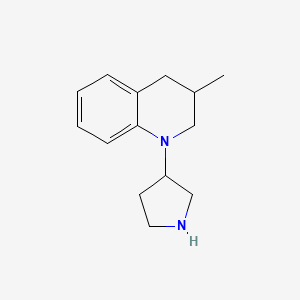
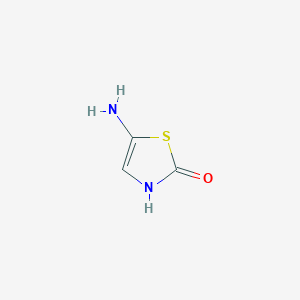

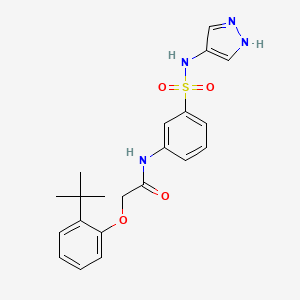

![1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13310550.png)
